molecular formula C18H15NO B239600 2-(2-naphthyl)-N-phenylacetamide

2-(2-naphthyl)-N-phenylacetamide

Cat. No.: B239600
M. Wt: 261.3 g/mol
InChI Key: SOSAGFOZXUDQEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Naphthyl)-N-phenylacetamide is a synthetic organic compound with the molecular formula C₁₈H₁₅NO and an average molecular mass of 261.32 g/mol. This molecule features a naphthalene ring system linked through an acetamide bridge to a phenyl ring, a structural motif found in compounds with significant research potential. In particular, N-(naphthalen-2-yl)acetamide derivatives have been identified as a scaffold of high interest in medicinal chemistry due to demonstrated antiproliferative activities . One closely related study compound exhibited potent activity against nasopharyngeal carcinoma cell lines (NPC-TW01) with an IC₅₀ value of 0.6 μM, and was found to inhibit proliferation by causing cell accumulation in the S phase of the cell cycle . The naphthalene and phenylacetamide components are common in pharmacological research; for instance, various phenylacetamide derivatives have been explored as inhibitors for enzymes like metallo-β-lactamase . This amalgamation of a lipophilic naphthalene ring and a planar acetamide group makes this compound a valuable chemical building block for developing new bioactive molecules and for broader applications in organic synthesis and materials science . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C18H15NO

Molecular Weight

261.3 g/mol

IUPAC Name

2-naphthalen-2-yl-N-phenylacetamide

InChI

InChI=1S/C18H15NO/c20-18(19-17-8-2-1-3-9-17)13-14-10-11-15-6-4-5-7-16(15)12-14/h1-12H,13H2,(H,19,20)

InChI Key

SOSAGFOZXUDQEH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)CC2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Impact :

  • Aromatic Groups : The naphthyl group in 2-(2-naphthyl)-N-phenylacetamide likely enhances hydrophobic interactions compared to simpler phenyl derivatives (e.g., 2-phenylacetamide, MW 135.16 ).
  • Electron-Withdrawing Groups : Nitro substituents (e.g., in 2-(4-fluorophenyl)-N-phenylacetamide derivatives) improve cytotoxicity, whereas methoxy groups reduce activity .
  • Heterocyclic Additions: Pyrimidinylamino (e.g., 2-(4,6-diphenylpyrimidin-2-ylamino)-N-phenylacetamide) or indole-thioether moieties confer target-specific effects, such as reverse transcriptase (RT) inhibition via hydrogen bonding with Lys 101 .

Pharmacokinetic and Pharmacodynamic Profiles

Table 2: Pharmacokinetic Comparison

Compound Name Plasma Protein Binding (%) Solubility/LogP Notable Properties
This compound Not reported Estimated high logP (naphthyl) Likely high tissue penetration
S-4 78.82 ± 0.13 Moderate lipophilicity Similar binding to Propranolol
Organoselenium Derivatives (e.g., Compound 9) Not reported Variable High cytotoxicity (HepG2 IC₅₀: 7.48 µM)

Key Observations :

  • Protein Binding: S-4’s 78.82% binding suggests prolonged circulation, akin to Propranolol (80–93%) . This contrasts with low-binders like Ranitidine (14.84%), indicating substituents critically influence binding.
  • Cytotoxicity: Organoselenium analogs (e.g., Compound 9) exhibit potent anticancer activity (IC₅₀: 7.48 µM), surpassing 2-(4-fluorophenyl)-N-phenylacetamide derivatives (IC₅₀ >12 µM) . Selenium’s redox-modulating properties may explain this enhancement.

Mechanistic and Target-Specific Differences

  • Anticancer Activity: While 2-(4-fluorophenyl)-N-phenylacetamide derivatives target prostate carcinoma (PC3), organoselenium compounds show broader cytotoxicity, possibly due to reactive oxygen species (ROS) modulation .
  • Antiviral Activity: Derivatives with pyrimidinylamino groups (e.g., 2-(4,6-diphenylpyrimidin-2-ylamino)-N-phenylacetamide) inhibit HIV-1 RT via hydrogen bonding with Lys 101, a mechanism absent in simpler naphthyl/phenyl analogs .
  • Structural Flexibility: Docking studies highlight that rigid aromatic systems (e.g., diarylpyrimidines) improve RT inhibition, whereas flexible naphthyl groups may favor nonspecific interactions .

Preparation Methods

Direct Acylation of Aniline with 2-Naphthylacetyl Chloride

The most straightforward method involves reacting aniline with 2-naphthylacetyl chloride in anhydrous dichloromethane (DCM) under basic conditions. Triethylamine (TEA) neutralizes HCl generated during the reaction, driving the equilibrium toward amide formation. Typical conditions include:

  • Molar ratio : 1:1.2 (aniline:acyl chloride)

  • Temperature : 0°C → room temperature (RT) over 4 hours

  • Workup : Sequential washes with 5% HCl, saturated NaHCO₃, and brine

This method yields 65–72% product, with residual TEA and unreacted acyl chloride as primary impurities. Recrystallization from ethanol-water (3:1) improves purity to >98%.

Coupling Agent-Mediated Synthesis Using EDC/HOBt

Carbodiimide-based coupling offers higher selectivity, particularly for acid-sensitive substrates. A representative protocol:

  • Activate 2-naphthylacetic acid (1 equiv) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in DMF for 30 minutes at 0°C.

  • Add aniline (1.05 equiv) and stir at RT for 12–16 hours.

  • Purify via silica gel chromatography (hexane:EtOAc 4:1).

Advantages :

  • Yields: 85–92%

  • Minimal racemization

  • Compatible with functionalized anilines

Comparative Analysis of Synthesis Methods

MethodReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
Direct acylation2-Naphthylacetyl chloride, TEADCM0–25465–7298.5
EDC/HOBt couplingEDC, HOBtDMF0–251685–9299.8
Schotten-BaumannNaOH, acyl chlorideH₂O/Et₂O0–5258–6397.2
Microwave-assistedDCC, DMAPTHF800.588–9099.5

Key observations :

  • Polar aprotic solvents (DMF, THF) enhance reactivity in coupling reactions

  • Microwave irradiation reduces reaction time by 96% compared to conventional heating

  • Acyl chloride purity directly impacts Schotten-Baumann yields (R² = 0.89 in controlled trials)

Process Optimization Strategies

Solvent Selection and Reaction Kinetics

Kinetic studies reveal second-order dependence on both reactants in DCM (k = 0.018 L·mol⁻¹·min⁻¹), while DMF exhibits pseudo-first-order kinetics due to its solvating power. Solvent screening identified optimal dielectric constants (ε) between 30–40 for maximal conversion:

Conversion (%)=92.41.7ε35\text{Conversion (\%)} = 92.4 - 1.7|\varepsilon - 35|

Byproduct Suppression Techniques

Common byproducts include:

  • N,N-Diphenylacetamide (from over-acylation): Controlled by slow acyl chloride addition

  • 2-Naphthylacetic acid (hydrolysis product): Minimized using molecular sieves (3Å)

  • Oligomers : Suppressed by maintaining concentrations <0.5 M

Purification and Characterization

Crystallization Optimization

Ethanol-water systems produce needle-like crystals with:

  • Melting point : 148–150°C

  • Particle size : 50–200 μm (controlled by cooling rate)

  • Purity : >99% by HPLC (C18 column, MeCN:H₂O 70:30)

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, naphthyl-H), 7.82–7.40 (m, 10H, Ar-H), 3.85 (s, 2H, CH₂)

  • IR (KBr): 1655 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale trials achieved 92% yield using:

  • Reactor type : Tubular (ID 2 mm, L 10 m)

  • Residence time : 8 minutes

  • Throughput : 15 kg/day

Environmental Impact Assessment

  • E-factor : 18.7 (batch) vs. 6.2 (continuous)

  • Solvent recovery : 95% DMF via fractional distillation

Q & A

Q. Q1: What are the standard protocols for synthesizing 2-(2-naphthyl)-N-phenylacetamide, and how can reaction progress be monitored?

Methodological Answer: The synthesis typically involves coupling 2-naphthylacetic acid derivatives with aniline under amide-forming conditions. A common approach uses chloroacetyl chloride (or bromoacetyl chloride) reacting with 2-naphthol derivatives in the presence of a base like K₂CO₃ in DMF. Reaction progress is monitored via TLC (e.g., hexane:ethyl acetate 3:1) and confirmed by disappearance of starting materials . For intermediates like 2-chloro-N-phenylacetamides, purification is often omitted to prioritize rapid synthesis of derivatives for biological screening .

Q. Q2: What analytical techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming aromatic protons (δ 7.2–8.5 ppm) and the acetamide carbonyl (δ ~168–170 ppm).
  • FTIR : A strong carbonyl stretch (C=O) near 1650–1680 cm⁻¹ confirms the amide bond.
  • XRD Crystallography : Tools like OLEX2 are used for resolving crystal structures, particularly for validating stereochemistry in derivatives .

Advanced Synthesis Optimization

Q. Q3: How can reaction yields for this compound derivatives be improved in halogenation or azide substitution reactions?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution reactions.
  • Temperature Control : Refluxing in mixed solvents (e.g., xylene/water) improves azide substitution efficiency (e.g., NaN₃ reactions, 60–80% yield) .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate halogen exchange in chloroacetamide intermediates .

Q. Q4: What strategies resolve low crystallinity in this compound derivatives during XRD analysis?

Methodological Answer:

  • Crystallization Optimization : Slow evaporation from ethanol/water mixtures promotes crystal growth.
  • Additive Screening : Small amounts of co-solvents (e.g., DMSO) or salts (e.g., NaNO₃) can stabilize crystal lattices .

Biological Activity and Mechanism

Q. Q5: How can researchers design experiments to assess the bioactivity of this compound against cancer targets like TRPM4?

Methodological Answer:

  • In Vitro Assays : Use prostate cancer cell lines (e.g., PC-3, LNCaP) for cytotoxicity screening (MTT assay).
  • Molecular Docking : Tools like AutoDock Vina model interactions with TRPM4 channels, prioritizing hydrogen bonding (amide group) and hydrophobic interactions (naphthyl group) .
  • SAR Studies : Synthesize analogs with substituents on the phenyl or naphthyl rings to evaluate activity trends .

Q. Q6: What methodologies validate the selectivity of this compound derivatives for enzyme inhibition?

Methodological Answer:

  • Enzyme Assays : Compare IC₅₀ values against related enzymes (e.g., kinases vs. TRPM4) using fluorescence-based activity assays.
  • Competitive Binding Studies : Use radiolabeled ligands or SPR to measure binding affinity and specificity .

Data Contradictions and Reproducibility

Q. Q7: How should researchers address discrepancies in reported bioactivity data for this compound analogs?

Methodological Answer:

  • Batch Analysis : Verify compound purity via HPLC (>95%) to exclude impurities as confounding factors.
  • Standardized Protocols : Replicate assays under identical conditions (e.g., cell density, serum concentration) to isolate variables .

Q. Q8: Why might crystallization attempts for this compound fail, and how can this be mitigated?

Methodological Answer:

  • Polymorphism Screening : Test multiple solvents (e.g., methanol, dichloromethane) to identify stable polymorphs.
  • Seeding Techniques : Introduce pre-formed microcrystals to induce nucleation .

Structural and Functional Relationships

Q. Q9: What computational tools are recommended for predicting the physicochemical properties of this compound?

Methodological Answer:

  • DFT Calculations : Gaussian or ORCA software models electron distribution and reactivity (e.g., Fukui indices).
  • ADMET Prediction : Tools like SwissADME estimate solubility (LogP ~3.5) and bioavailability .

Q. Q10: How can researchers identify key impurities in this compound synthesis?

Methodological Answer:

  • LC-MS/MS : Detect byproducts (e.g., unreacted aniline or di-substituted derivatives) with m/z thresholds.
  • Isolation via Prep-HPLC : Collect and characterize impurities for structural elucidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.